tert-Butyl (6-bromo-5-chloropyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (6-bromo-5-chloropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12BrClN2O2 and a molecular weight of 307.57 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties, which include a pyridine ring substituted with bromine and chlorine atoms, as well as a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-5-chloropyridin-2-ylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-aminopyridine.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms on the pyridine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or THF and may require heating.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehalogenated products.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: It is used in the design and synthesis of potential therapeutic agents, including inhibitors and modulators of biological pathways.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-5-chloropyridin-2-ylcarbamate is primarily based on its ability to interact with specific molecular targets. The presence of the bromine and chlorine atoms allows for selective binding to enzymes and receptors, potentially inhibiting or modulating their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Tert-butyl 6-chloropyridin-2-ylcarbamate: Similar structure but lacks the bromine atom.
Tert-butyl 6-bromo-2-chloropyridin-3-ylcarbamate: Similar structure but with different substitution positions.
Uniqueness:
Selective Reactivity: The presence of both bromine and chlorine atoms provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
Enhanced Stability: The tert-butyl carbamate group contributes to the compound’s stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(6-bromo-5-chloropyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBUDWVDDWNKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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